molecular formula C15H21BFNO3 B8129891 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B8129891
M. Wt: 293.14 g/mol
InChI Key: VKEAOMXPONPHTM-UHFFFAOYSA-N
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Description

This compound is a boronate-containing benzamide derivative with a fluorine substituent at position 4, a methyl group at position 2, and an N,N-dimethylamide group. The pinacol boronate ester at position 5 makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Its molecular formula is inferred as C₁₅H₂₀BFNO₃ (molecular weight ~307.15), based on structurally related compounds in the evidence .

Properties

IUPAC Name

4-fluoro-N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-9-7-12(17)11(8-10(9)13(19)18-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEAOMXPONPHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:

    Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of fluorine-containing drugs that exhibit high biological activity and stability.

    Industry: It is used in the production of advanced materials and polymers, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s affinity for certain enzymes and receptors, while the dioxaborolane moiety facilitates its participation in coupling reactions. These interactions can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Boronate Position Molecular Formula Key Features
Target Compound 4-Fluoro, 2-methyl, N,N-dimethylamide 5 C₁₅H₂₀BFNO₃ Balanced electronic effects; optimal steric profile for coupling
3-Ethanesulfonylamino-N,N-dimethyl-5-boronate-benzamide Ethanesulfonylamino, N,N-dimethylamide 5 C₁₇H₂₇BN₂O₅S Sulfonamide group enhances polarity; MW 382.29
2-Chloro-N-cyclopropyl-5-boronate-benzamide 2-Chloro, cyclopropylamide 5 C₁₅H₁₈BClNO₃ Chloro substituent increases electrophilicity; cyclopropylamide adds steric bulk
3-Methoxy-N,N-dimethyl-5-boronate-benzamide 3-Methoxy, N,N-dimethylamide 5 C₁₅H₂₁BNO₄ Methoxy group improves solubility; electron-donating effects
2,6-Difluoro-4-boronate-benzamide 2,6-Difluoro 4 C₁₃H₁₅BClF₂NO₃ Dual fluorine atoms enhance electron-withdrawing effects
N-Ethyl-2-fluoro-5-boronate-benzamide 2-Fluoro, N-ethylamide 5 C₁₅H₂₁BFNO₃ Ethylamide reduces steric hindrance compared to dimethylamide

Reactivity in Cross-Coupling Reactions

The boronate ester position significantly impacts reactivity:

  • Target Compound (Boronate at C5) : Enables coupling at the meta position relative to the fluorine and methyl groups. The fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution or cross-coupling .
  • 2,6-Difluoro-4-boronate-benzamide : Boronate at C4 allows para coupling, but steric hindrance from the difluoro substituents may reduce reaction efficiency.

Electronic and Steric Effects

  • Fluorine vs. Methoxy/Chloro : Fluorine’s strong electron-withdrawing nature (−I effect) enhances the electrophilicity of the aryl ring compared to methoxy (+M effect) or chloro (−I but less than F) groups .
  • N,N-Dimethylamide vs.

Biological Activity

4-Fluoro-2,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (CAS No. 1032759-30-0) is a complex organic compound with significant implications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a benzamide moiety substituted with fluorine and a dioxaborolane group. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BFN3O3C_{15}H_{21}BFN_{3}O_{3}, with a molecular weight of approximately 293.15 g/mol. The presence of both fluorine and boron in its structure enhances its reactivity and potential biological interactions.

Structural Features

  • Benzamide Moiety : Provides a platform for biological activity.
  • Fluoro Substitution : Enhances lipophilicity and may influence receptor binding.
  • Dioxaborolane Group : Known for its role in various synthetic pathways and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological activities, particularly in the realm of kinase inhibition and anti-cancer properties.

The biological activity of this compound likely involves:

  • Kinase Inhibition : Similar compounds have shown to inhibit various kinases by binding to their ATP-binding sites.
  • Interaction with Receptors : The structural features may facilitate binding to specific receptors involved in signaling pathways critical for cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds in the same class as this compound. Here are key findings:

StudyCompoundActivityIC50 Value
Similar compoundEGFR InhibitionLow nanomolar range
Related benzamidePD-L1 InteractionEffective at 100 nM
Dioxaborolane derivativeMulti-target Kinase InhibitionSub-micromolar range

Notable Research Insights

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. These compounds typically bind tightly to mutant forms of EGFR associated with resistance to standard therapies.
  • Immune Modulation : Some derivatives have demonstrated the ability to modulate immune responses by targeting PD-1/PD-L1 interactions, which are pivotal in cancer immunotherapy.

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